2,2,6-Trimethylcyclohexanone

Organic Chemistry Nucleophilic Addition Steric Hindrance

2,2,6-Trimethylcyclohexanone (CAS 2408-37-9), also known as TMCH or cistus cyclohexanone, is a cyclic ketone with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol. It is a colorless liquid with a characteristic pungent, thujone-like odor , and is recognized for its use as a flavoring agent (FEMA No.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 2408-37-9
Cat. No. B1581249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6-Trimethylcyclohexanone
CAS2408-37-9
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC1CCCC(C1=O)(C)C
InChIInChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3
InChIKeyZPVOLGVTNLDBFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in fat
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,2,6-Trimethylcyclohexanone (CAS 2408-37-9): Properties and Procurement Baseline


2,2,6-Trimethylcyclohexanone (CAS 2408-37-9), also known as TMCH or cistus cyclohexanone, is a cyclic ketone with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol [1]. It is a colorless liquid with a characteristic pungent, thujone-like odor [2], and is recognized for its use as a flavoring agent (FEMA No. 3473) and as an intermediate in the synthesis of terpenes such as beta-ionone .

Flavor & fragrance research FEMA GRAS (No. 3473) listed; JECFA specifications evaluated
Chiral intermediate for terpenes Supports enantioselective synthesis of carotenoid building blocks
Steric probe for ketone reactivity Hindered carbonyl environment for selective transformation studies

2,2,6-Trimethylcyclohexanone: Why Substitution with Generic Cyclohexanones Fails


Substituting 2,2,6-trimethylcyclohexanone with simpler cyclohexanones or other cyclic ketones is not functionally equivalent due to its unique steric and electronic profile conferred by the gem-dimethyl and methyl substituents. This substitution pattern creates a highly hindered carbonyl environment that fundamentally alters its reactivity profile [1], and imparts a distinctive olfactory character (pungent, thujone-like, labdanum, honey) that is absent in simpler analogs. These differences directly impact its performance in enantioselective transformations and its specific role in flavor and fragrance formulations, making generic substitution unsuitable for applications requiring its precise properties.

Attribute
2,2,6-Trimethylcyclohexanone
Generic cyclohexanones
Steric environment
Highly hindered carbonyl
Unhindered carbonyl
Nucleophilic addition
Suppressed cyanohydrin formation
Readily forms cyanohydrin
Olfactory profile
Pungent, thujone-like, labdanum
Lacks characteristic odor notes

Quantitative Evidence for Selecting 2,2,6-Trimethylcyclohexanone (CAS 2408-37-9)


Steric Hindrance Suppresses Cyanohydrin Formation Relative to Cyclohexanone

2,2,6-Trimethylcyclohexanone exhibits a pronounced steric hindrance effect that prevents cyanohydrin formation, in contrast to unsubstituted cyclohexanone which undergoes this reaction in good yield [1][2]. The three methyl groups adjacent to the carbonyl carbon create a steric environment that blocks the approach of the cyanide nucleophile, making the equilibrium for cyanohydrin addition unfavorable for sterically hindered ketones [1].

Cyanohydrin Formation
Head-to-head
No reaction vs. good yield
Supports selective synthetic route design
Standard HCN addition conditions
Organic Chemistry Nucleophilic Addition Steric Hindrance

High Enantioselectivity in Catalytic Protonation Compared to 2-Methylcyclohexanone

In catalytic enantioselective protonation reactions, the lithium enolate of 2,2,6-trimethylcyclohexanone achieves a higher enantiomeric excess (up to 90% ee) using (S,S)-imide 1 as a chiral catalyst and 2,6-di-tert-butyl-p-cresol (BHT) as an achiral proton source [1]. Under similar conditions, the lithium enolate of 2-methylcyclohexanone required a different chiral catalyst (imide 6) and yielded a lower maximum enantiomeric excess (up to 82% ee) [1].

Enantioselective Protonation
Head-to-head
Up to 90% ee vs. 82% ee
Enables chiral building block synthesis
Lithium enolate method
Asymmetric Synthesis Catalysis Enantioselective Protonation

High Odor Detection Threshold Compared to Other Wine Aroma Compounds

2,2,6-Trimethylcyclohexanone has a relatively high odor detection threshold of 443 µg/L (0.443 ppm) in wine, indicating it is less potent than other volatile aroma compounds [1]. For comparison, ethyl dihydrocinnamate, another key aroma compound in the same study, had a much lower threshold of 1.9 µg/L [1]. In air, the odor threshold is reported as 0.075 ppm (perception) and 0.138 ppm (100% recognition) [2]. This relatively high threshold allows it to be used at higher concentrations without overpowering other notes.

Odor Detection Threshold
Head-to-head
443 µg/L vs. 1.9 µg/L (233-fold higher)
Supports sensory formulation dosing
In wine matrix
Flavor Chemistry Sensory Analysis Wine Aroma

Regulatory Approval for Food Use (FEMA GRAS and JECFA) Differentiates from Non-Flavor Analogs

2,2,6-Trimethylcyclohexanone is listed as a flavoring agent with FEMA No. 3473 [1][2] and is evaluated by JECFA (No. 1108) with established specifications for purity and identity [3]. This regulatory recognition for direct food additive use is a key differentiator from many structurally similar cyclohexanones, such as isophorone or 4-tert-butylcyclohexanone, which are not approved for this application.

Regulatory Status
Class-level
FEMA GRAS (No. 3473), JECFA (No. 1108)
Mandatory for food/flavor applications
Differentiates from non-approved analogs
Regulatory Science Food Safety Flavor Ingredients

Negative Genotoxicity and Cytotoxicity in BlueScreen Assay

In the BlueScreen assay, a high-throughput screening tool for genotoxicity and cytotoxicity, 2,2,6-trimethylcyclohexanone was found negative for both genotoxicity and cytotoxicity, with and without metabolic activation [1]. A positive result in this assay is defined as <80% relative cell density for cytotoxicity. This negative result supports its safe use in consumer products, as detailed in the RIFM safety assessment which concluded the compound does not present a concern for genotoxicity based on existing data [2].

BlueScreen Assay
Assay context
Negative genotoxicity; relative cell density ≥80%
Supports safety assessment documentation
+/- metabolic activation
Toxicology Safety Assessment Genotoxicity

Boiling Point Differentiates from Common Solvent Cyclohexanone

2,2,6-Trimethylcyclohexanone has a boiling point of 178-179 °C at atmospheric pressure [1]. This is significantly higher than that of cyclohexanone (155 °C), which is often used as a common solvent. This higher boiling point reflects the increased molecular weight and altered intermolecular forces due to the three methyl substituents, affecting its volatility and distillation behavior.

Boiling Point
Head-to-head
178–179 °C vs. 155 °C
Affects distillation and volatility profile
Standard atmospheric pressure
Physical Properties Volatility Distillation

Best-Fit Application Scenarios for 2,2,6-Trimethylcyclohexanone (CAS 2408-37-9)


As a Chiral Intermediate for Carotenoid Synthesis

The ability to achieve high enantioselectivity (up to 90% ee) in catalytic protonation of its lithium enolate [1] makes 2,2,6-trimethylcyclohexanone a valuable starting material for synthesizing chiral building blocks. This is particularly relevant for the production of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a key intermediate in the industrial synthesis of carotenoids like zeaxanthin [2]. Its unique steric environment is essential for the stereocontrol required in these complex syntheses.

As a Specialty Flavor and Fragrance Ingredient

With its defined odor profile (pungent, thujone-like, labdanum, honey) and a known odor detection threshold of 443 µg/L [3], 2,2,6-trimethylcyclohexanone is specifically used to impart amber, woody, and honeyed nuances in perfumes, cosmetics, and food flavorings [4]. Its regulatory approval as a food flavoring agent (FEMA 3473, JECFA 1108) [5][6] allows its direct use in food and beverage applications, distinguishing it from non-approved analogs.

In Organic Synthesis Requiring Selective Reactivity at Unhindered Ketones

The pronounced steric hindrance of the carbonyl group in 2,2,6-trimethylcyclohexanone [7] makes it an ideal candidate for synthetic sequences where a ketone must remain inert while other, less hindered carbonyls react. For example, in a molecule containing both a 2,2,6-trimethylcyclohexanone moiety and an unsubstituted ketone, selective nucleophilic addition to the less hindered site can be achieved without protecting group manipulation. This property is exploited in the synthesis of complex natural products and pharmaceuticals.

In Analytical Chemistry as a Reference Standard

The compound's well-defined physical properties (boiling point 178-179 °C, refractive index n20/D 1.447) [8], its occurrence in natural products like wine and essential oils [9], and its established Kovats retention index (e.g., 1011 on HP-1, 1036 on DB-5) [10] make it a suitable reference standard for GC-MS analysis of volatile organic compounds in food and environmental samples.

Application
Selection Property
Validation Focus
Chiral intermediate for carotenoids
Enantioselective synthesis utility
Chiral purity and catalyst optimization
Specialty flavor & fragrance ingredient
Regulatory compliance for food use
Sensory profile and odor threshold verification
Synthesis with selective reactivity
Steric hindrance-driven reactivity
Chemoselectivity in multistep synthesis
Analytical reference standard
Well-defined physicochemical properties
Retention index and spectral matching

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